molecular formula C10H12N2O4 B096749 1,2,3,4-Tetramethyl-5,6-dinitrobenzene CAS No. 18801-63-3

1,2,3,4-Tetramethyl-5,6-dinitrobenzene

Cat. No.: B096749
CAS No.: 18801-63-3
M. Wt: 224.21 g/mol
InChI Key: OVFWWDRGWIAOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetramethyl-5,6-dinitrobenzene is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.2133 g/mol It is characterized by the presence of four methyl groups and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetramethyl-5,6-dinitrobenzene can be synthesized through the nitration of 1,2,3,4-tetramethylbenzene. The nitration process involves the reaction of 1,2,3,4-tetramethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethyl-5,6-dinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium ethoxide, ethyl cyanoacetate.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 1,2,3,4-Tetramethyl-5,6-diaminobenzene.

    Substitution: Ethyl cyano(1,2,3,4-tetramethylphenyl)acetate.

    Oxidation: 1,2,3,4-Tetramethyl-5,6-dicarboxylic acid.

Scientific Research Applications

1,2,3,4-Tetramethyl-5,6-dinitrobenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetramethyl-5,6-dinitrobenzene is unique due to its specific arrangement of methyl and nitro groups, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,2,3,4-tetramethyl-5,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-6(2)8(4)10(12(15)16)9(7(5)3)11(13)14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFWWDRGWIAOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)[N+](=O)[O-])[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306106
Record name 1,2,3,4-tetramethyl-5,6-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18801-63-3
Record name NSC174103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-tetramethyl-5,6-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetramethyl-5,6-dinitro-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetramethyl-5,6-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetramethyl-5,6-dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetramethyl-5,6-dinitrobenzene
Reactant of Route 4
1,2,3,4-Tetramethyl-5,6-dinitrobenzene
Reactant of Route 5
1,2,3,4-Tetramethyl-5,6-dinitrobenzene
Reactant of Route 6
1,2,3,4-Tetramethyl-5,6-dinitrobenzene
Customer
Q & A

Q1: What happens when 1,2,3,4-tetramethyl-5,6-dinitrobenzene is treated with fuming nitric acid?

A1: Treatment of this compound with fuming nitric acid in dichloromethane leads to the formation of unusual products: cis- and trans-2,5,6,6-tetramethyl-2,3,4,5-tetranitrocyclohex-3-enones. [] This reaction involves a complex rearrangement and oxidation process, ultimately yielding cyclic tetranitro ketones. The structure of the cis isomer was confirmed through X-ray crystallography. []

Q2: How does the reactivity of this compound differ from its 5,6-dihalo counterparts when treated with nitric acid?

A2: While this compound undergoes a unique rearrangement to form tetranitrocyclohexenones upon treatment with fuming nitric acid, its 5,6-dihalo counterparts exhibit different reactivity. Under similar conditions, 5,6-dihalo-1,2,3,4-tetramethylbenzenes primarily yield a mixture of 5,6-dihalogeno-2,3,4-trimethylbenzyl nitrate and 6-halogeno-2,3,4,5-tetramethyl-4-nitrocyclohexa-2,5-dien-1-one. [] This highlights the significant influence of the substituents on the benzene ring on the reaction pathway and product formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.